Product packaging for A2793(Cat. No.:CAS No. 88349-90-0)

A2793

Cat. No.: B1291358
CAS No.: 88349-90-0
M. Wt: 265.69 g/mol
InChI Key: JEMXUSHXYOXNFL-UHFFFAOYSA-N
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Description

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate (CAS: 88349-90-0) is a quinoline-based ester derivative synthesized via nucleophilic substitution. The compound is prepared by reacting 5-chloro-8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux conditions . The product is purified via crystallization, yielding a white crystalline solid with a molecular weight of 265.69 g/mol and a melting point range of 102.1–102.3°C .

This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of platinum(II) complexes for anticancer and antibacterial applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO3 B1291358 A2793 CAS No. 88349-90-0

Properties

IUPAC Name

ethyl 2-(5-chloroquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMXUSHXYOXNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620302
Record name Ethyl [(5-chloroquinolin-8-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88349-90-0
Record name Ethyl [(5-chloroquinolin-8-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Materials Required

  • Reactants :
    • 5-Chloroquinolin-8-ol
    • Ethyl chloroacetate
  • Catalyst/Base : Potassium carbonate (K₂CO₃)
  • Solvent : Typically ethanol or another suitable organic solvent.

Reaction Conditions

The reaction is carried out under controlled conditions:

  • Temperature: Ambient or slightly elevated temperatures to optimize the reaction rate.
  • Stirring: Continuous stirring ensures uniform mixing of reactants.
  • Duration: The reaction typically proceeds for several hours to ensure completion.

Reaction Mechanism

  • Potassium carbonate acts as a base to deprotonate the hydroxyl group on 5-chloroquinolin-8-ol.
  • The deprotonated quinoline derivative reacts with ethyl chloroacetate, leading to the formation of an ether bond.
  • The product, Ethyl [(5-chloroquinolin-8-yl)oxy]acetate, is isolated and purified.

Purification Process

After synthesis, the crude product undergoes purification steps:

  • Column Chromatography :
    • Silica gel is used as the stationary phase.
    • A mixed solvent system, such as hexane/ethyl acetate, serves as the mobile phase.
    • This method effectively separates impurities from the desired compound.
  • Recrystallization :
    • The purified product may be recrystallized using ethanol or another solvent to enhance purity.

Characterization

The synthesized compound is characterized using various techniques:

  • Spectroscopy :
    • Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure.
  • Physical Properties :
    • Melting point determination ensures consistency with known values.
    • Purity analysis is conducted using chromatographic methods.

Below is a summary of key parameters involved in the synthesis:

Parameter Details
Reactants 5-Chloroquinolin-8-ol, Ethyl chloroacetate
Catalyst/Base Potassium carbonate
Solvent Ethanol
Temperature Room temperature or slightly elevated
Purification Method Column chromatography
Analytical Techniques FTIR, NMR

Research Findings

Studies have demonstrated that this compound exhibits significant biological activity, particularly against antibiotic-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesis method described ensures high yield and purity, making it suitable for further applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

A2793 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

Cellular Effects
The inhibition of potassium channels leads to significant changes in cellular signaling pathways. In neurons, this can affect neurotransmitter release and neuronal excitability. The compound also influences gene expression and cellular metabolism by altering potassium channel activity.

Dosage Effects in Animal Models
Research indicates that the effects of ethyl [(5-chloroquinolin-8-yl)oxy]acetate vary with dosage. Lower doses effectively inhibit potassium channels with minimal adverse effects, while higher doses may result in toxic effects, including cellular dysfunction and tissue damage.

Pharmacokinetics

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibits high gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system applications. It undergoes ester hydrolysis to yield 5-chloro-8-quinolinoxy acetic acid, which is a major metabolite essential for its clearance from the body.

Therapeutic Applications

  • Antimalarial Activity
    Recent studies have investigated quinoline derivatives for their antiplasmodial activity against Plasmodium falciparum, a malaria-causing parasite. Compounds similar to ethyl [(5-chloroquinolin-8-yl)oxy]acetate have shown moderate activity against chloroquine-sensitive strains of P. falciparum, suggesting potential use in malaria treatment .
  • Neuroscience Research
    Due to its ability to modulate neuronal excitability, ethyl [(5-chloroquinolin-8-yl)oxy]acetate is being studied for its effects on neurological disorders where potassium channel dysfunction is implicated. This includes conditions such as epilepsy and chronic pain syndromes.
  • Plant Protection
    The compound has potential applications in agriculture as a plant protection agent. Its efficacy in inducing plant defense mechanisms against phytopathogenic pathogens has been noted, indicating its role in enhancing crop resilience .

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
AntimalarialInhibitory activity against Plasmodium falciparumModerate activity against chloroquine-sensitive strains
NeuroscienceModulation of neuronal excitabilityPotential therapeutic use in epilepsy and chronic pain
Plant ProtectionInduction of plant defense mechanismsEnhances resilience against pathogens
PharmacokineticsHigh gastrointestinal absorption; crosses blood-brain barrierEster hydrolysis yields active metabolites essential for clearance

Case Studies

  • Neuronal Studies
    A study demonstrated that ethyl [(5-chloroquinolin-8-yl)oxy]acetate significantly altered neurotransmitter release in cultured neurons, suggesting its potential role as a research tool for understanding synaptic transmission dynamics.
  • Antiplasmodial Activity
    In vitro assays revealed that derivatives similar to ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibited sub-micromolar efficacy against resistant strains of P. falciparum, highlighting the need for further development of these compounds as antimalarial agents .

Mechanism of Action

A2793 exerts its effects by inhibiting the activity of TASK-1 and TRESK potassium channels. These channels are involved in maintaining the resting membrane potential and regulating cellular excitability.

Biological Activity

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate (A2793) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate is synthesized through a reaction involving quinoline derivatives and ethyl chloroacetate. The process typically includes the use of potassium carbonate as a base, which facilitates the formation of the ester bond. Characterization of the compound involves assessing its melting point, purity, molar conductivity, and magnetic susceptibility, which are critical for confirming the successful synthesis of the compound and its stability in biological assays .

Antimicrobial Properties

Recent studies have demonstrated that ethyl [(5-chloroquinolin-8-yl)oxy]acetate exhibits significant antimicrobial activity against various strains of bacteria. In particular, it has shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Comparative studies using ciprofloxacin as a control antibiotic revealed that some synthesized compounds containing this moiety displayed notable inhibitory effects, suggesting a potential role in developing new antibacterial agents .

The biological activity of ethyl [(5-chloroquinolin-8-yl)oxy]acetate is thought to be linked to its interaction with specific ion channels. It has been identified as an inhibitor of TWIK-related spinal cord potassium channels (TRESK) and TASK-1 channels. These channels are implicated in various physiological processes, including neuronal excitability and pain signaling pathways. By modulating these channels, the compound may exert neuroprotective effects or influence pain perception .

Cytotoxicity Studies

In vitro cytotoxicity tests have been conducted to evaluate the compound's effects on cancer cell lines. For instance, studies involving human glioblastoma cells indicated that derivatives of quinoline, including ethyl [(5-chloroquinolin-8-yl)oxy]acetate, could inhibit cell proliferation by inducing autophagic processes. This dual action—both promoting autophagy and inhibiting cellular division—highlights the compound's potential as an anticancer agent .

Data Summary

Activity Target/Effect IC50 Values
AntibacterialStaphylococcus aureus, Escherichia coliSignificant inhibition
Ion Channel ModulationTRESK, TASK-1Not specified
CytotoxicityHuman glioblastoma cellsInhibitory effect observed

Case Studies

  • Antibacterial Efficacy : A study evaluated various synthesized quinoline derivatives for their antibacterial properties against resistant bacterial strains. Ethyl [(5-chloroquinolin-8-yl)oxy]acetate was among those that demonstrated significant activity compared to traditional antibiotics like ciprofloxacin .
  • Cancer Cell Proliferation : Research focusing on glioblastoma cell lines showed that treatment with quinoline derivatives led to decreased cell viability. The mechanism was linked to autophagy modulation, suggesting a complex interplay between promoting cell survival pathways while inhibiting proliferation .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate and Analogues

Compound Name Substituent Position Ester Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate 5-Cl, 8-OCH₂COOEt Ethyl (C₂H₅) C₁₃H₁₂ClNO₃ 265.69 Ethyl ester group at quinolin-8-yloxy
Methyl [(5-chloroquinolin-8-yl)oxy]acetate 5-Cl, 8-OCH₂COOMe Methyl (CH₃) C₁₂H₁₀ClNO₃ 251.67 Methyl ester group; shorter alkyl chain
Cloquintocet-mexyl 5-Cl, 8-OCH₂COO(1-Me-hexyl) 1-Methylhexyl C₁₉H₂₃ClNO₃ 364.84 Bulky 1-methylhexyl ester; higher lipophilicity
5-(((5-Chloroquinolin-8-yl)oxy)methyl)-4-phenyl-1,2,4-triazole-3-thione 5-Cl, 8-OCH₂- Triazole-thione hybrid C₁₉H₁₄ClN₃O₂S 403.85 Triazole ring fused with quinoline

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted) Stability
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate 102.1–102.3 Soluble in ethanol, acetone 2.8 Stable at room temperature
Methyl [(5-chloroquinolin-8-yl)oxy]acetate 102.1–102.3 Soluble in isopropyl ether 2.3 Hygroscopic
Cloquintocet-mexyl Not reported Lipophilic 5.1 Stable under dry conditions
Platinum(II) complexes >200 (decomposes) Soluble in DMF Not applicable Sensitive to light

Key Research Findings

  • Stereoelectronic Effects: The ethyl ester group in Ethyl [(5-chloroquinolin-8-yl)oxy]acetate enhances electron-withdrawing properties, improving its binding affinity to potassium channels compared to methyl analogues .
  • Lipophilicity and Bioavailability : Cloquintocet-mexyl’s 1-methylhexyl chain significantly increases lipophilicity (LogP = 5.1), making it suitable for agricultural formulations .
  • Hybrid Derivatives: Triazole-quinoline hybrids exhibit dual antioxidant and anticancer activities due to synergistic effects between the quinoline core and triazole-thione moiety .

Q & A

Q. Table 1: Synthesis Optimization Data

StepReagentsConditionsYieldPurity (m.p.)
1K₂CO₃, acetoneReflux, 3 h71%102.1–102.3°C
2LiOH·H₂O, THF/MeOH/H₂OReflux, 1 h91%219.5–221°C

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Q. Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. For example, bond critical points (BCPs) in the quinoline ring are analyzed using quantum theory of atoms in molecules (QTAIM) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methylene protons at δ 4.6–5.0 ppm).
    • IR : C=O stretches (~1740 cm⁻¹) verify ester/acid functionality .

Q. Table 2: Key Crystallographic Parameters (SHELXL Refinement)

ParameterValueSource
R-factor< 0.05
Bond length precision±0.002 Å
Torsion angle resolution±0.1°

Advanced: How do conformational variations in the acetate moiety affect molecular interactions?

Methodological Answer :
Conformational analysis via density functional theory (DFT) at B3LYP/6-311++G(d,p) level identifies two stable conformers:

  • Syn-periplanar : Stabilized by intramolecular H-bonding between quinoline O and ester carbonyl.
  • Anti-periplanar : Favored in polar solvents due to dipole alignment .
    Implications :
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize anti-periplanar conformers, altering binding kinetics in biological assays.
  • Crystal packing : Syn-periplanar conformers dominate in hydrophobic environments .

Q. Table 3: Conformational Energy Differences (DFT)

ConformerΔE (kcal/mol)Solvent
Syn0.0 (reference)Gas phase
Anti+1.2Gas phase
Anti-2.8DMSO

Advanced: What challenges arise in resolving crystallographic data for this compound?

Q. Methodological Answer :

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for twin refinement (HKLF 5 format). Example: A high R-factor (> 0.1) may indicate missed twinning .
  • Disorder in acetate chain : Apply restraints (e.g., DELU, SIMU) to stabilize refinement. For severe cases, multi-conformer modeling is required .
  • Data collection : High-resolution (< 0.8 Å) data minimize phase errors. Synchrotron sources are preferred for weak diffractors .

Advanced: How does the compound inhibit TRESK potassium channels, and what assays confirm this activity?

Q. Methodological Answer :

  • Mechanism : Competitive inhibition at the K⁺ selectivity filter (IC₅₀ = 6.8 μM for mouse TRESK). Molecular docking (AutoDock Vina) predicts H-bonding with Thr394 and π-π stacking with Phe387 .
  • Assays :
    • Electrophysiology : Whole-cell patch clamp on HEK293 cells expressing TRESK.
    • Fluorescence-based flux : Use thallium-sensitive dyes (e.g., FluxOR™) .

Q. Table 4: Inhibitory Activity Data

TargetIC₅₀Assay TypeModel
TRESK (KCNK18)6.8 μMPatch clampMouse
TASK-1 (KCNK3)12.4 μMFluxOR™HEK293

Advanced: How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?

Q. Methodological Answer :

  • Dynamic effects : NMR captures time-averaged conformers, while X-ray provides static snapshots. Compare DFT-calculated 1H^1H shifts with experimental data to identify dominant conformers .
  • Crystal packing vs. solution state : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) explain discrepancies. For example, quinoline ring protons may downfield shift by 0.3 ppm in polar solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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